4-Bromo-3-nitropyridine (CAS 23056-44-2) is a highly electrophilic, bifunctional heterocyclic building block with a molecular weight of 202.99 g/mol [1]. It is characterized by the synergistic placement of a strongly electron-withdrawing nitro group at the 3-position and a labile bromine atom at the 4-position [2]. This specific substitution pattern highly activates the C4 position toward both nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, while the nitro group serves as a stable, reducible precursor for downstream cyclization into fused heterocyclic systems [3]. In industrial procurement, it is prioritized as a highly effective scaffold for the regioselective synthesis of complex pharmaceutical intermediates, particularly in the development of kinase inhibitors and estrogen receptor modulators [3].
Buyers frequently attempt to substitute 4-bromo-3-nitropyridine with the cheaper 4-chloro-3-nitropyridine (CAS 13091-23-1) [1]. However, this generic substitution often fails in advanced cross-coupling workflows because the C-Cl bond possesses a higher bond dissociation energy, severely retarding the oxidative addition step in Suzuki and Buchwald-Hartwig reactions unless expensive, specialized phosphine ligands are employed [2]. Alternatively, substituting with reduced precursors like 3,4-diaminopyridine introduces unprotected primary amines that can poison transition-metal catalysts or undergo competitive side reactions, necessitating additional protection-deprotection steps that reduce overall yield [3]. Therefore, for direct, high-yielding C-C or C-N bond formation followed by controlled reduction, the bromo-nitro configuration is strictly required to avoid process bottlenecks [2].
In palladium-catalyzed cross-coupling reactions, the leaving group ability directly dictates the efficiency of the rate-limiting oxidative addition step [1]. 4-Bromo-3-nitropyridine readily undergoes coupling with arylboronic acids using standard, cost-effective catalysts at moderate temperatures, routinely achieving high conversions without degradation [2]. In direct contrast, 4-chloro-3-nitropyridine exhibits sluggish reactivity under identical conditions, often yielding lower conversions or requiring the procurement of specialized dialkylbiaryl phosphine ligands and extended heating to force the reaction [3].
| Evidence Dimension | Cross-coupling reactivity and catalyst requirements |
| Target Compound Data | Rapid oxidative addition allowing standard Pd catalysts and milder heating |
| Comparator Or Baseline | 4-Chloro-3-nitropyridine (sluggish oxidative addition, requires specialized ligands or extended >100 °C heating) |
| Quantified Difference | Elimination of specialized ligand costs and reduction in thermal degradation byproducts |
| Conditions | Suzuki-Miyaura coupling with arylboronic acids |
Procuring the bromo-derivative lowers overall catalyst costs and simplifies purification by driving reactions to full conversion.
The presence of the strongly electron-withdrawing 3-nitro group drastically lowers the activation energy for nucleophilic attack at the 4-position [1]. When subjected to amination with primary or secondary amines, 4-bromo-3-nitropyridine achieves complete conversion under mild conditions, preserving temperature-sensitive functional groups on the nucleophile[1]. Compared to the chloro-analog, which often requires extended reflux times (e.g., up to 18 hours in dichloromethane) to achieve full amination, the bromo-nitro system offers a more rapid, scalable thermal amination route [2].
| Evidence Dimension | Reaction time and condition severity for complete amination |
| Target Compound Data | Rapid conversion under mild thermal conditions |
| Comparator Or Baseline | 4-Chloro-3-nitropyridine (requires up to 18 hours of reflux for complete amination) |
| Quantified Difference | Significant reduction in reactor time and thermal stress on substrates |
| Conditions | Catalyst-free amination with primary/secondary aliphatic amines |
Enables the rapid attachment of delicate, complex amine fragments without thermal degradation, increasing throughput in library synthesis.
4-Bromo-3-nitropyridine is a strategic precursor for imidazo-fused pyridine scaffolds, which are ubiquitous in pharmaceutical discovery [1]. The synthetic sequence involves C4-substitution followed by reduction of the 3-nitro group to an amine, providing a regiochemically pure diamine intermediate[1]. Attempting to build these systems starting directly from a generic diaminopyridine baseline requires complex protection strategies to differentiate the two amines, often resulting in isomeric mixtures and overall route yields below 40% [2]. The bromo-nitro scaffold guarantees strict regiocontrol during the initial substitution [1].
| Evidence Dimension | Regiocontrol and route yield to functionalized diamines |
| Target Compound Data | 100% regioselective C4-substitution followed by clean reduction |
| Comparator Or Baseline | Diaminopyridine baselines (poor differentiation, isomeric mixtures, <40% step yield) |
| Quantified Difference | Elimination of isomeric byproducts and significant increase in step economy |
| Conditions | Synthesis of 4-substituted-3-aminopyridine intermediates for cyclization |
Drastically reduces purification bottlenecks and material waste in the multi-step synthesis of active pharmaceutical ingredients.
Because 4-bromo-3-nitropyridine offers strict regiocontrol for sequential C4-amination and C3-nitro reduction, it is a highly effective starting material for constructing fused imidazopyridine cores[1]. This application is highly relevant for pharmaceutical procurement teams sourcing scaffolds for oncology and autoimmune drug discovery programs, where the precise spatial arrangement of substituents is critical for target affinity [2].
The high cross-coupling reactivity of the 4-bromo position relative to chloro-analogs allows for the facile synthesis of unsymmetrical biaryl and bipyridine systems via Suzuki or Stille couplings [1]. Material science and catalysis researchers procure this compound to build novel, electronically tunable ligands, leveraging the nitro group to further modify the electronic properties of the resulting metal complexes[3].
In high-throughput medicinal chemistry, the ability to perform catalyst-free nucleophilic aromatic substitution at mild temperatures is invaluable [1]. 4-Bromo-3-nitropyridine is widely utilized to generate diverse libraries of 4-amino-3-nitropyridine derivatives, enabling rapid structure-activity relationship (SAR) profiling without the interference of transition-metal residues[1].